3,4,5-Trifluoro-[1,1-biphenyl]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trifluoro-[1,1-biphenyl]-2-amine is a chemical compound characterized by the presence of three fluorine atoms attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trifluoro-[1,1-biphenyl]-2-amine typically involves the coupling of 3,4,5-trifluorophenyl boronic acid with ortho-nitro substituted benzene. The reaction is catalyzed by Ms-Pd (molecular sieve-supported palladium chloride) and uses potassium carbonate as an acid-binding agent. The reaction is carried out in dimethylformamide (DMF) at a temperature of 40°C for 10 hours, yielding a high purity product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of high-efficiency catalysts and optimized reaction conditions ensures high yield and purity. The process involves multiple steps, including washing, extraction, concentration, and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trifluoro-[1,1-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: The compound can participate in substitution reactions, where fluorine atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydride and various halogenating agents are employed
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3,4,5-Trifluoro-[1,1-biphenyl]-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,5-Trifluoro-[1,1-biphenyl]-2-amine involves its interaction with specific molecular targets. For instance, in the context of its use as a fungicide (fluxapyroxad), it inhibits the succinate dehydrogenase enzyme, disrupting the citric acid cycle and mitochondrial electron transport pathways . This inhibition leads to the suppression of fungal growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Fluxapyroxad: A fungicide with a similar biphenyl structure and trifluoromethyl groups.
Trifluoromethyl group-containing compounds: Such as trifluoromethane and trifluoroacetic acid, which share the trifluoromethyl functional group.
Uniqueness
3,4,5-Trifluoro-[1,1-biphenyl]-2-amine is unique due to its specific arrangement of fluorine atoms on the biphenyl structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and advanced materials .
Properties
Molecular Formula |
C12H8F3N |
---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
2,3,4-trifluoro-6-phenylaniline |
InChI |
InChI=1S/C12H8F3N/c13-9-6-8(7-4-2-1-3-5-7)12(16)11(15)10(9)14/h1-6H,16H2 |
InChI Key |
RPCDPYUKCHBTOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2N)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.